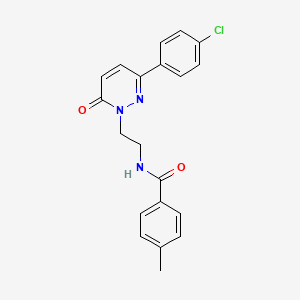

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide

Description

Table 1: Key Structural Components and Their Hypothesized Roles

The pyridazinone ring’s electronic configuration facilitates interactions with aspartate aminotransferase, as demonstrated in repurposing studies where analogous compounds showed nanomolar affinity. The 4-chlorophenyl group’s electron-withdrawing effects likely enhance binding to aromatic-rich enzymatic pockets, a phenomenon observed in cardioactive pyridazinones. Computational models suggest the ethyl linker balances rigidity and flexibility, allowing the benzamide group to adopt conformations favorable for target engagement without excessive entropy loss.

Historical Evolution of Benzamide-Pyridazinone Hybrid Architectures

The development of benzamide-pyridazinone hybrids traces its roots to three key phases:

Phase 1: Early Pyridazinone Therapeutics (1960s–1980s)

Phase 2: Hybridization Strategies (1990s–2010s)

- CI-930 and Vesnarinone : Incorporation of arylpiperazine groups improved PDE-III selectivity and inotropic effects.

- Benzamide integration : Rational design efforts coupled benzamide’s hydrogen-bonding capacity with pyridazinone’s enzymatic affinity, yielding compounds like PC-09 with dual antiplatelet and vasodilatory activities.

Phase 3: Target-Specific Optimization (2020s–Present)

- Aspartate aminotransferase inhibitors : Structural refinements, including chlorophenyl substitution, improved target specificity in anticancer applications.

- Sigma receptor ligands : Derivatives with iodobenzamide groups demonstrated nanomolar affinity, validating the benzamide-pyridazinone framework for CNS targets.

Table 2: Milestones in Benzamide-Pyridazinone Development

The compound This compound epitomizes this evolutionary trajectory, combining lessons from cardioactive pyridazinones with modern insights into enzyme inhibition and receptor modulation. Its design avoids the gastrointestinal liabilities of early NSAID-like pyridazinones while capitalizing on the metabolic stability conferred by the 4-methylbenzamide group.

Properties

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2/c1-14-2-4-16(5-3-14)20(26)22-12-13-24-19(25)11-10-18(23-24)15-6-8-17(21)9-7-15/h2-11H,12-13H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAWIQSXGSFZFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution, while the ethyl linkage and methylbenzamide moiety are incorporated through nucleophilic substitution and amide formation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the chlorophenyl and pyridazinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology: Its structural features suggest potential biological activity, making it a candidate for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: The compound could be explored for therapeutic applications, particularly if it demonstrates activity against specific biological targets.

Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide would depend on its specific application and target. In a biological context, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorophenyl and pyridazinone moieties suggests potential interactions with hydrophobic pockets or active sites in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

a. (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ()

- Structural Differences: Replaces the 4-chlorophenyl group with a 4-((dimethylamino)methyl)phenyl substituent and introduces a 2-amino-4-fluorophenylamide moiety.

- Activity: Demonstrates potent class I HDAC inhibition (IC₅₀ < 10 nM) and antitumor efficacy in SKM-1 xenograft models. Induces apoptosis and G1 cell cycle arrest .

- Pharmacokinetics : Favorable oral bioavailability and low hERG channel inhibition (IC₅₀ = 34.6 μM), reducing cardiac toxicity risks .

b. 3-(3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide ()

- Structural Differences : Incorporates a piperazine ring and a propanamide linker instead of the ethyl-benzamide group.

- Synthesis : Prepared via nucleophilic substitution and condensation, yielding a white solid with IR-confirmed carbonyl stretches (1650 cm⁻¹ and 1620 cm⁻¹) .

- Activity: Not explicitly reported, but antipyrine/pyrazole hybrids often exhibit anti-inflammatory or analgesic properties.

Benzo[b][1,4]oxazin-3(4H)-one Derivatives ()

- Core Scaffold: Replaces pyridazinone with a benzo[b][1,4]oxazin-3(4H)-one ring.

- Substituents : Features pyrimidin-4-yl and substituted phenyl groups.

- Synthesis : Achieved via Cs₂CO₃-mediated coupling in DMF, with yields >70% and characterization via ¹H NMR and IR .

4H-1,3,5-Oxadiazin-2-amines ()

- Core Scaffold : 1,3,5-Oxadiazine ring with trichloromethyl and aryl substituents.

- Synthesis : Utilizes dehydrosulfurization of thiourea precursors with I₂/Et₃N, achieving moderate-to-high yields (50–85%) .

- Stability : Some derivatives faced isolation challenges, prompting optimization of reaction conditions .

Comparative Data Table

Key Findings and Implications

Structural Flexibility: The pyridazinone scaffold accommodates diverse substituents (e.g., benzamide, piperazine) to fine-tune physicochemical and pharmacological properties.

Synthetic Feasibility : Methods like dehydrosulfurization (–3) and Cs₂CO₃-mediated coupling () enable efficient heterocyclic assembly.

Biological Potential: While direct data for the target compound is lacking, its structural kinship with HDAC inhibitors () and antitumor hybrids () underscores therapeutic promise.

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, effects on various cell lines, and relevant case studies.

- Molecular Formula : C18H16ClN5O3

- Molecular Weight : 354.8 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The structure allows it to bind effectively to these targets, potentially inhibiting or modulating their activity. Key pathways involved may include:

- Signal transduction pathways

- Metabolic processes

- Gene expression regulation

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results against various cancer cell lines, indicating its capability to inhibit cell proliferation and induce apoptosis.

Case Studies and Research Findings

-

In Vitro Studies :

- The compound exhibited significant inhibitory activity against several cancer cell lines including K562 (chronic myeloid leukemia), HL-60 (promyelocytic leukemia), and MCF-7 (breast adenocarcinoma).

- IC50 values for K562 cells were reported as low as 2.27 µM, demonstrating potent cytotoxic effects compared to standard chemotherapy agents like imatinib and sorafenib .

- Mechanistic Insights :

- Kinase Inhibition :

Table 1: Inhibitory Activity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 2.27 | Induces apoptosis; G2/M arrest |

| HL-60 | 1.42 | Induces apoptosis; G2/M arrest |

| MCF-7 | 4.56 | Induces apoptosis; G2/M arrest |

Table 2: Comparison with Standard Anticancer Agents

| Compound | IC50 (µM) K562 | IC50 (µM) HL-60 | Mechanism |

|---|---|---|---|

| N-(...methylbenzamide) | 2.27 | 1.42 | Apoptosis induction |

| Imatinib | <1 | <1 | Tyrosine kinase inhibition |

| Sorafenib | <5 | <5 | Multi-target inhibition |

Q & A

Q. How to address low solubility in aqueous buffers during in vivo studies?

- Formulation strategies include co-solvents (e.g., PEG-400), nanoemulsions, or cyclodextrin complexes. Preclinical pharmacokinetics (e.g., IV/PO bioavailability in rodents) guide optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.